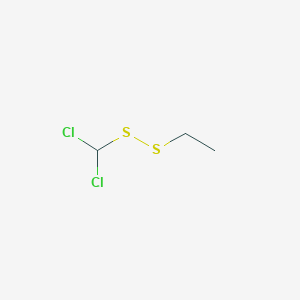

Disulfide, dichloromethyl ethyl

Description

Disulfide, dichloromethyl ethyl (CAS: Not explicitly provided in evidence; structurally inferred) is an organosulfur compound featuring a disulfide bond (–S–S–) with a dichloromethyl (–CHCl₂) group and an ethyl (–CH₂CH₃) group attached to each sulfur atom. Its molecular formula is hypothesized as C₃H₆Cl₂S₂, though structural analogs suggest variations in substituents and stereochemistry .

This compound’s reactivity is likely influenced by the electron-withdrawing dichloromethyl group, which may enhance the electrophilicity of the disulfide bond, facilitating nucleophilic attacks or redox reactions. Potential applications include roles as intermediates in organic synthesis or bioactive agents, though specific data on its industrial or pharmacological use are absent in the evidence.

Properties

CAS No. |

61079-16-1 |

|---|---|

Molecular Formula |

C3H6Cl2S2 |

Molecular Weight |

177.1 g/mol |

IUPAC Name |

(dichloromethyldisulfanyl)ethane |

InChI |

InChI=1S/C3H6Cl2S2/c1-2-6-7-3(4)5/h3H,2H2,1H3 |

InChI Key |

UEIAVCZGRSHLNS-UHFFFAOYSA-N |

Canonical SMILES |

CCSSC(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, dichloromethyl ethyl, the synthetic route may involve the reaction of dichloromethyl thiol with ethyl thiol under oxidative conditions. Common oxidizing agents used in these reactions include molecular oxygen, hydrogen peroxide, or iodine .

Industrial Production Methods

In an industrial setting, the production of disulfides often involves large-scale oxidation processes. These processes are designed to ensure high yields and purity of the final product. The use of continuous flow reactors and controlled oxidation conditions are common practices to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Disulfide, dichloromethyl ethyl undergoes several types of chemical reactions, including:

Oxidation: Conversion of thiols to disulfides.

Reduction: Conversion of disulfides back to thiols.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to break disulfide bonds.

Substitution: Various nucleophiles can be used to substitute functional groups in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiols results in the formation of disulfides, while reduction of disulfides yields thiols .

Scientific Research Applications

Disulfide, dichloromethyl ethyl has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

Biology: Plays a role in the formation and stabilization of protein structures through disulfide bonds.

Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

Industry: Used in the production of rubber and other materials due to its vulcanizing properties

Mechanism of Action

The mechanism of action of disulfide, dichloromethyl ethyl involves the formation and breaking of disulfide bonds. These bonds are crucial for the structural integrity of proteins and other biomolecules. The compound can undergo redox reactions, where it alternates between reduced (thiol) and oxidized (disulfide) states. This redox cycling is essential for various biological processes, including protein folding and cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(2-Chloroethyl) Disulfide (CAS: Not explicitly provided; inferred from )

Structure : Contains two 2-chloroethyl (–CH₂CH₂Cl) groups linked by a disulfide bond.

Properties :

- Higher molecular weight and chlorine content compared to dichloromethyl ethyl disulfide.

- Likely exhibits greater polarity and reactivity due to the presence of two electronegative chlorine atoms.

Applications : Used in chemical warfare agents (e.g., mustard gas analogs) due to its alkylating properties .

| Parameter | Disulfide, Dichloromethyl Ethyl | Bis(2-Chloroethyl) Disulfide |

|---|---|---|

| Molecular Formula | C₃H₆Cl₂S₂ (hypothesized) | C₄H₈Cl₂S₂ |

| Chlorine Substituents | Dichloromethyl | 2-Chloroethyl |

| Reactivity | Moderate electrophilicity | High alkylating potential |

| Toxicity | Not reported | Extremely toxic (vesicant) |

Ethyl Methyl Disulfide (CAS: 20333-39-5)

Structure : A simpler disulfide with ethyl and methyl (–CH₃) groups.

Properties :

- Lacks chlorine substituents, resulting in lower density and boiling point.

- Soluble in ethanol and organic solvents, with applications as a flavoring agent (FEMA No. 4040) . Comparison:

- Dichloromethyl ethyl disulfide’s dichloromethyl group increases its hydrophobicity (log P ~1.13 at pH 2, inferred from MX analogs ) compared to ethyl methyl disulfide’s log P <1.

Dichloromethyl tert-Butyl Disulfide (CAS: 4173-61-9)

Structure : Dichloromethyl group paired with a bulky tert-butyl (–C(CH₃)₃) group.

Properties :

- The tert-butyl group enhances steric hindrance, reducing reaction rates compared to the ethyl analog.

- Stable under acidic conditions due to the electron-donating tert-butyl group . Applications: Potential use in controlled-release reactions or polymer chemistry.

3-Chloro-4-(Dichloromethyl)-5-Hydroxy-2(5H)-Furanone (MX; CAS: 728-40-5)

Structure: A halogenated furanone with a dichloromethyl group. Properties:

- High solubility in water (50.8 mg/mL at pH 2) and organic solvents .

- Carcinogenic potency linked to its electrophilic dichloromethyl group, which forms DNA adducts . Comparison:

- MX’s cyclic structure and hydroxyl group contrast with dichloromethyl ethyl disulfide’s linear disulfide chain, leading to divergent biological activities.

Biochemical and Toxicological Profiles

- Cytochrome P-450 Inhibition : Dichloromethyl compounds, such as N-octyl dichloroacetamide, inactivate rat liver cytochrome P-450 isozymes via heme destruction or mechanism-based inhibition. Dichloromethyl ethyl disulfide may exhibit similar effects, depending on substituent size and electronics .

- Anticancer Activity : 2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines () show selective cytotoxicity against cancer cell lines, suggesting dichloromethyl groups enhance bioactivity. Dichloromethyl ethyl disulfide’s disulfide bond could synergize with the dichloromethyl group for redox-mediated cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.